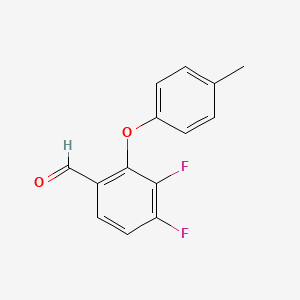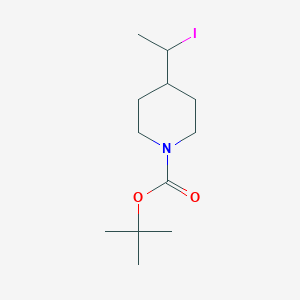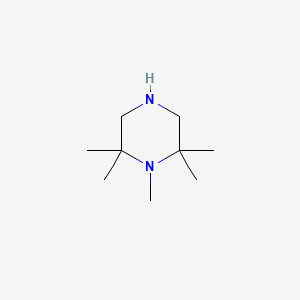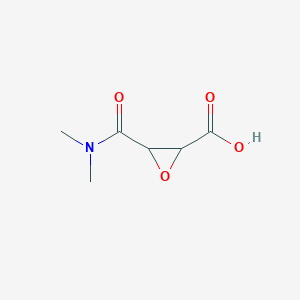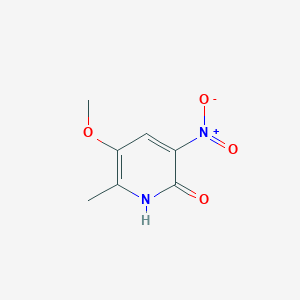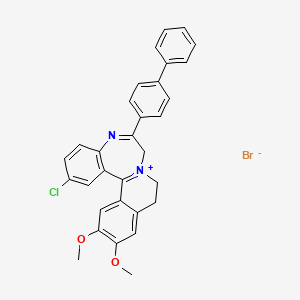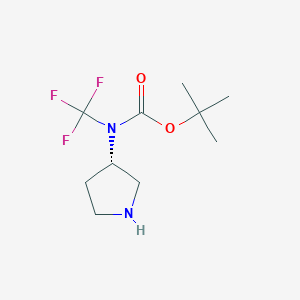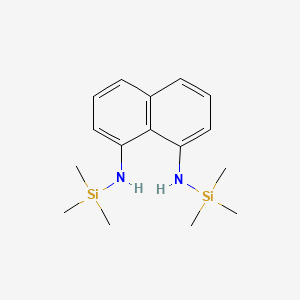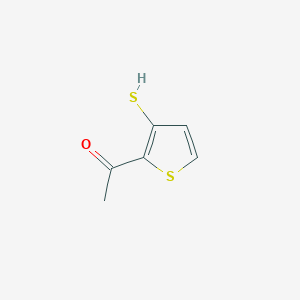![molecular formula C11H9N3S B13958848 2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)-: is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole Benzothiazole is an aromatic compound containing both nitrogen and sulfur atoms, while pyrazole is a five-membered ring with two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- typically involves the condensation of 2-mercaptobenzothiazole with 3-methyl-1H-pyrazole under specific reaction conditions. The process often requires the use of acid chlorides and bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including cyclocondensation reactions and the use of high-purity reagents to ensure the quality and yield of the final product. Advanced techniques such as microwave irradiation and one-pot multi-component reactions are also employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions: Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
Chemistry: In chemistry, Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They are investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- is used in the production of dyes, rubber accelerators, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . Additionally, it can interfere with signaling pathways involved in cancer cell proliferation and survival, making it a potential anticancer agent .
類似化合物との比較
Benzothiazole: A simpler structure without the pyrazole ring, used in various industrial applications.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, known for its biological activity.
Uniqueness: Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- is unique due to its combined structural features of benzothiazole and pyrazole. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .
特性
分子式 |
C11H9N3S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC名 |
2-(5-methyl-1H-pyrazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H9N3S/c1-7-8(6-12-14-7)11-13-9-4-2-3-5-10(9)15-11/h2-6H,1H3,(H,12,14) |
InChIキー |
PPOOTNRMCWWUBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


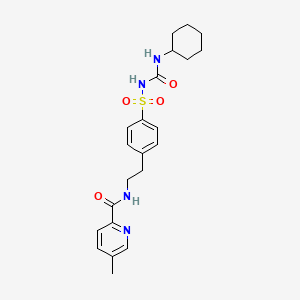
![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
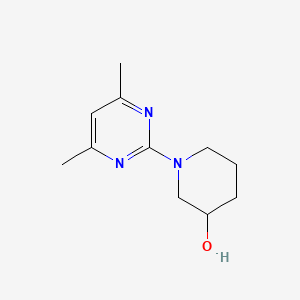
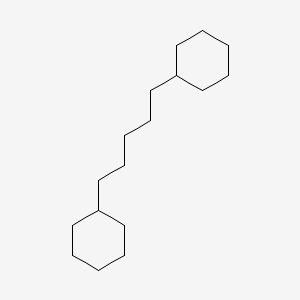
![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)
